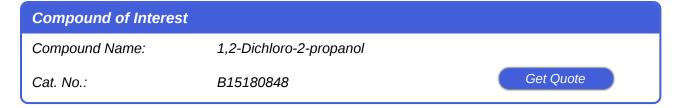


Spectroscopic Characterization of 1,2-Dichloro-2-propanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,2-dichloro-2-propanol**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and comparison with related halogenated alcohols. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1,2-dichloro-2-propanol**. These predictions are derived from the analysis of its chemical structure and comparison with isomers and analogous compounds.

Table 1: Predicted ¹H NMR Data for 1,2-Dichloro-2-propanol



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-CH₃	~1.8	Singlet (s)	3H
-CH₂Cl	~3.9	Singlet (s)	2H
-OH	Variable (broad singlet)	Broad Singlet (br s)	1H

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore expected to appear as a singlet. The methylene protons (-CH₂Cl) are also on a carbon with no adjacent protons, resulting in a singlet. The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for 1,2-Dichloro-2-

propanol

Carbon	Predicted Chemical Shift (ppm)	
-CH₃	~25-35	
-CH ₂ Cl	~50-60	
CCl ₂	~80-90	

Rationale: The carbon of the methyl group (-CH₃) is expected to be the most upfield. The carbon of the chloromethyl group (-CH₂Cl) will be shifted downfield due to the electronegativity of the attached chlorine atom. The quaternary carbon bonded to two chlorine atoms and an oxygen atom (CCl₂) will be the most deshielded and appear furthest downfield.

Table 3: Predicted IR Absorption Bands for 1,2-Dichloro-2-propanol



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch	3200-3600	Strong, Broad
C-H stretch (sp³)	2850-3000	Medium-Strong
C-O stretch	1050-1260	Strong
C-Cl stretch	550-850	Strong

Rationale: The IR spectrum is expected to show a characteristic broad O-H stretching band for the alcohol group.[1] C-H stretching bands for the sp³ hybridized carbons will be present in their typical region. A strong C-O stretching absorption is also anticipated. The presence of two chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.[2]

Table 4: Predicted Mass Spectrometry Fragmentation for

1.2-Dichloro-2-propanol

m/z	Possible Fragment	Notes
128/130/132	[M] ⁺	Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio).
93/95	[M - Cl] ⁺	Loss of a chlorine atom.
79/81	[CH ₂ CICO] ⁺	Fragmentation with chlorine isotope pattern.
63/65	[CH ₂ Cl] ⁺	Chloromethyl cation with chlorine isotope pattern.
43	[C ₃ H ₃] ⁺	Propyl fragment.

Rationale: The mass spectrum will be characterized by the presence of isotopic peaks for chlorine (35Cl and 37Cl). The molecular ion peak should appear as a cluster of peaks at m/z 128, 130, and 132 with a relative intensity ratio of approximately 9:6:1, which is indicative of a



molecule containing two chlorine atoms. Common fragmentation pathways for halogenated alcohols include the loss of a halogen atom and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of 1,2-dichloro-2-propanol.

Materials:

- 1,2-dichloro-2-propanol sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **1,2-dichloro-2-propanol** in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.



- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Optimize the receiver gain.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (e.g., 0-100 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,2-dichloro-2-propanol.

Materials:

- 1,2-dichloro-2-propanol sample
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)
- Dropper or pipette

Procedure (using Attenuated Total Reflectance - ATR):



- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of the liquid 1,2-dichloro-2-propanol sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- Peak Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,2-dichloro-2-propanol**.

Materials:

- 1,2-dichloro-2-propanol sample
- Mass spectrometer (e.g., with Electron Ionization El source)
- Volatile solvent (e.g., methanol, dichloromethane)
- Syringe or autosampler

Procedure (using Electron Ionization - EI):

- Sample Preparation: Prepare a dilute solution of the 1,2-dichloro-2-propanol sample in a
 volatile solvent.
- Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).



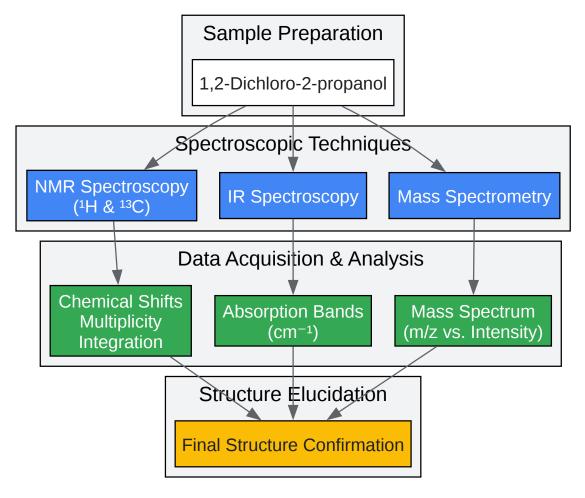
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic patterns characteristic of chlorine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,2-dichloro-2-propanol**.



Workflow for Spectroscopic Analysis of 1,2-Dichloro-2-propanol



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Caption: Spectroscopic analysis workflow for **1,2-dichloro-2-propanol**.

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